REACTION_CXSMILES
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CCO.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([C:23]#[N:24])[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)=[C:13](F)[CH:12]=1.O>C(COC)OC>[Cl:10][C:11]1[CH:16]=[C:15]2[NH:24][CH2:23][C:17]3([CH2:22][CH2:21][NH:20][CH2:19][CH2:18]3)[C:14]2=[CH:13][CH:12]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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1.6 mL
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Type
|
reactant
|
Smiles
|
CCO
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Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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16 mL
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Type
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solvent
|
Smiles
|
C(OC)COC
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Name
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4-(4-chloro-2-fluorophenyl)-4-piperidinecarbonitrile
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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ClC1=CC(=C(C=C1)C1(CCNCC1)C#N)F
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
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Smiles
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C(OC)COC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
stirred for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The resulting suspension was heated
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Type
|
TEMPERATURE
|
Details
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to reflux
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Type
|
ADDITION
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Details
|
was added in portions
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Type
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TEMPERATURE
|
Details
|
The resulting brown suspension was refluxed for 1 h
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
the resulting suspension was warmed to room temperature
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Type
|
STIRRING
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Details
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stirred for 30 min
|
Duration
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30 min
|
Type
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FILTRATION
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Details
|
The suspension was filtered through Celite pad
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Type
|
WASH
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Details
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the solid was rinsed with CH2Cl2 (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The filtrate was dried over anhydrous potassium carbonate
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Type
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CONCENTRATION
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Details
|
The dried solution was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by reverse phase C18 column
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=C1)NCC21CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.4 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |